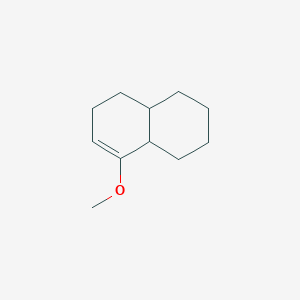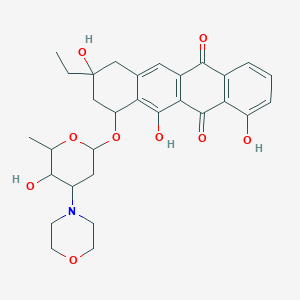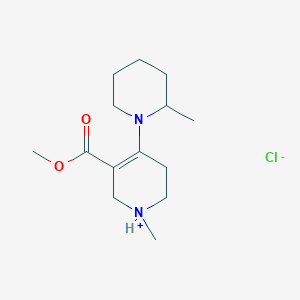
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models and humans. MPTP has been used extensively to study the pathophysiology of Parkinson's disease and to develop new treatments for this debilitating disorder.
Mechanism of Action
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is converted to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate also affects other neurotransmitter systems, such as the noradrenergic and serotonergic systems, leading to additional symptoms.
Advantages and Limitations for Lab Experiments
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several advantages for laboratory experiments. It is a well-established model of Parkinson's disease that closely mimics the disease in humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is easy to administer and produces consistent results. However, 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several limitations. It is a highly toxic compound that requires careful handling. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate are irreversible, making it difficult to study the recovery of dopaminergic neurons. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in animals does not fully replicate the complexity of Parkinson's disease in humans.
Future Directions
Future research on 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate should focus on developing new treatments for Parkinson's disease. This could include the development of neuroprotective agents that prevent 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced neuronal death. New animal models that better replicate the complexity of Parkinson's disease in humans should also be developed. Finally, new imaging techniques that allow for the early detection of Parkinson's disease should be developed, which would allow for earlier intervention and better treatment outcomes.
Synthesis Methods
The synthesis of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate involves the condensation of 1-methyl-4-piperidone with methyl iodide, followed by reduction with sodium borohydride to form 1-methyl-4-(2-methylpiperidino)butanol. The final step involves the reaction of this intermediate with methyl chloroformate to form 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate.
Scientific Research Applications
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate on dopaminergic neurons in the substantia nigra have been well established in animal models and humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in humans has been used to identify new treatments for Parkinson's disease, such as deep brain stimulation and stem cell transplantation.
properties
CAS RN |
101952-75-4 |
|---|---|
Product Name |
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate |
Molecular Formula |
C14H25ClN2O2 |
Molecular Weight |
288.81 g/mol |
IUPAC Name |
methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H |
InChI Key |
JKRRZQZOPLSHDV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
Canonical SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
synonyms |
Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



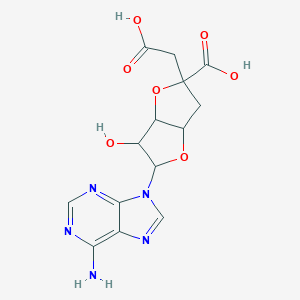
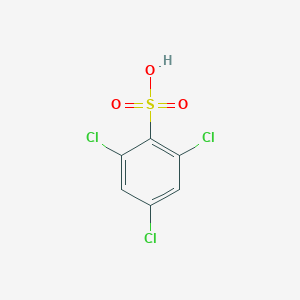
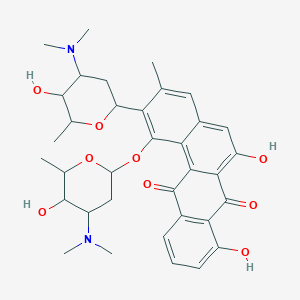



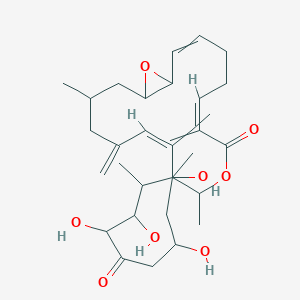
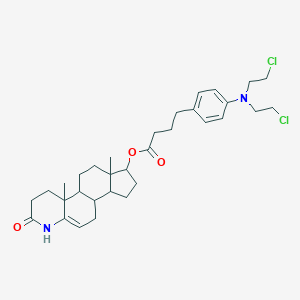
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)

